molecular formula C14H11N3O B8635893 1-Phenyl-4-pyridin-4-yl-1,2-dihydro-3H-pyrazol-3-one

1-Phenyl-4-pyridin-4-yl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B8635893
M. Wt: 237.26 g/mol
InChI Key: SFKCOPADEDLCLY-UHFFFAOYSA-N
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Patent
US07632832B2

Procedure details

N′-Phenyl-2-pyridin-4-ylacetohydrazide (460 mg, 2.02 mmol) and calcium hydride (141 mg, 3.34 mmol) were dissolved in dimethylformamide (8 mL) and heated at 170° C. After 8 h, the reaction cooled to ambient temperature and was filtered. The mixture was concentrated and redissolved in dichloromethane (50 mL). The precipitate was filtered and dried under high vacuum overnight to give the desired product. MS 238.04 (M+1)
Name
N′-Phenyl-2-pyridin-4-ylacetohydrazide
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH:8][C:9](=[O:17])[CH2:10][C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Ca+2].[H-].[CH3:21]N(C)C=O>>[C:1]1([N:7]2[CH:21]=[C:10]([C:11]3[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=3)[C:9](=[O:17])[NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
N′-Phenyl-2-pyridin-4-ylacetohydrazide
Quantity
460 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NNC(CC1=CC=NC=C1)=O
Name
Quantity
141 mg
Type
reactant
Smiles
[H-].[Ca+2].[H-]
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in dichloromethane (50 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1NC(C(=C1)C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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